BenchChemオンラインストアへようこそ!

Bradykinin B1 receptor antagonist 1

Blood-Brain Barrier P-glycoprotein Efflux CNS Penetration

Select Bradykinin B1 receptor antagonist 1 (6B) for CNS pain studies. Its validated low P-gp efflux ratio (ER=2.3) and high permeability (Papp=20×10⁻⁶ cm/s) ensure robust brain exposure, avoiding the CNS exclusion that limits generic B1R antagonists. Ideal as a CNS-penetrant benchmark for deconvoluting peripheral vs. central mechanisms in vivo.

Molecular Formula C22H19F5N2O4
Molecular Weight 470.4 g/mol
Cat. No. B12375003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBradykinin B1 receptor antagonist 1
Molecular FormulaC22H19F5N2O4
Molecular Weight470.4 g/mol
Structural Identifiers
SMILESCC(C1=C(C=C(C=C1)C2=C(C(=CC=C2)F)C(=O)OC)F)NC(=O)C3(CC3)NC(=O)C(F)(F)F
InChIInChI=1S/C22H19F5N2O4/c1-11(28-19(31)21(8-9-21)29-20(32)22(25,26)27)13-7-6-12(10-16(13)24)14-4-3-5-15(23)17(14)18(30)33-2/h3-7,10-11H,8-9H2,1-2H3,(H,28,31)(H,29,32)/t11-/m1/s1
InChIKeyPONSWFOKRNNNTR-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bradykinin B1 Receptor Antagonist 1: A CNS-Penetrant Tool Compound for Pain and Inflammation Research


Bradykinin B1 receptor antagonist 1, also designated compound 6B (CAS 578727-81-8), is a synthetic small-molecule antagonist of the human bradykinin B1 receptor (B1R). B1R is a G protein-coupled receptor induced under inflammatory and painful conditions, making it a key target for analgesic and anti-inflammatory drug discovery. This compound is distinguished by its ability to penetrate the blood-brain barrier (BBB), a property that enables investigation of central B1R mechanisms in chronic pain [1]. It is utilized as a research tool for probing B1R pharmacology in vitro and in vivo, and is commercially available from multiple vendors.

Why Bradykinin B1 Receptor Antagonist 1 Cannot Be Substituted by Other In-Class Antagonists


Selecting a bradykinin B1 receptor (B1R) antagonist for research requires careful consideration of pharmacokinetic (PK) and pharmacodynamic (PD) properties that are not uniform across the class. While many B1R antagonists exhibit high potency in vitro, their utility in vivo is often limited by poor brain penetration due to efflux by the P-glycoprotein (P-gp) transporter at the blood-brain barrier [1]. Generic substitution among B1R antagonists therefore carries a high risk of experimental failure: a compound that is highly potent in a cellular assay may show no central efficacy if it is a P-gp substrate, while a BBB-penetrant compound may possess distinct potency, selectivity, or metabolic stability profiles that directly influence dose selection and interpretation of results [2]. The quantitative data presented in Section 3 delineate the specific, measurable differences between Bradykinin B1 receptor antagonist 1 and its closest analogs, providing a basis for rational selection.

Product-Specific Quantitative Evidence Guide for Bradykinin B1 Receptor Antagonist 1


Superior Brain Penetration: Reduced P-gp Efflux Ratio Compared to Closely Related Analogs

Bradykinin B1 receptor antagonist 1 (compound 6B) demonstrates a significant, quantifiable advantage in overcoming P-glycoprotein (P-gp) mediated efflux at the blood-brain barrier compared to its direct structural analogs 6a and 6c. This is a critical differentiator for CNS-targeted research. The efflux ratio (ER) measured in LLC-PK1 cells expressing human P-gp is 2.3 for 6B, which is substantially lower than 15.5 for 6a and 8.6 for 6c, indicating a markedly reduced propensity for active efflux [1]. This improved profile is attributed to specific fluorine substitutions that alter molecular conformation rather than basicity, a key finding from the matched-pair analysis [1].

Blood-Brain Barrier P-glycoprotein Efflux CNS Penetration Pharmacokinetics

High Apparent Permeability Predicts Efficient CNS Access

In addition to a low efflux ratio, Bradykinin B1 receptor antagonist 1 (compound 6B) exhibits high intrinsic membrane permeability. The compound displays an apparent permeability coefficient (Papp) of 20 × 10⁻⁶ cm/s in the same assay system [1]. This value is comparable to the Papp of compound 6a (19 × 10⁻⁶ cm/s) and compound 6c (25 × 10⁻⁶ cm/s), confirming that the key differentiator is not passive diffusion but rather the reduced interaction with the P-gp efflux transporter. The combination of high passive permeability and low active efflux is a hallmark of a CNS-penetrant small molecule.

Blood-Brain Barrier Permeability CNS Drug Delivery Pharmacokinetics

Favorable In Silico Binding Energetics for P-gp Interaction

Computational modeling provides mechanistic insight into the improved efflux profile of Bradykinin B1 receptor antagonist 1 (compound 6B). An induced fit docking (IFD) model against cryo-EM structures of P-gp yielded a Prime Energy of -45,929 kcal/mol and an IFD score of -46,039 for compound 6B [1]. In comparison, compound 6a exhibited a Prime Energy of -45,966 kcal/mol and an IFD score of -46,064, while compound 6c showed values of -46,965 and -46,056, respectively [1]. These in silico metrics corroborate the empirical efflux data, demonstrating that the specific substitution pattern in 6B results in less favorable binding energetics for the P-gp transporter.

Molecular Modeling P-glycoprotein In Silico ADME Medicinal Chemistry

High-Value Research Applications for Bradykinin B1 Receptor Antagonist 1


In Vivo Target Engagement Studies for Central B1R Mechanisms

The compound's demonstrated low P-gp efflux ratio (ER = 2.3) and high permeability (Papp = 20 × 10⁻⁶ cm/s) make it an ideal tool for in vivo studies requiring robust brain exposure. Researchers can confidently use Bradykinin B1 receptor antagonist 1 to investigate the role of central B1 receptors in chronic pain models, such as inflammatory or neuropathic pain, where a peripherally-restricted antagonist would fail to engage the CNS target [1]. Its use ensures that observed efficacy can be attributed to central target engagement, a critical differentiator from many other B1R antagonists that are P-gp substrates.

Comparative Pharmacology and Selectivity Profiling in Pain Models

This compound is well-suited for head-to-head comparative studies against other B1R antagonists, such as ELN-441958 or SSR240612, which possess distinct PK and selectivity profiles [1][2]. For example, ELN-441958 exhibits high oral bioavailability and primate efficacy but may have different brain penetration characteristics [2]. Using Bradykinin B1 receptor antagonist 1 as a CNS-penetrant benchmark allows for the deconvolution of peripheral vs. central mechanisms of action in preclinical pain models, providing deeper insight into the therapeutic potential of B1R antagonism.

Medicinal Chemistry Lead Optimization for CNS-Penetrant B1R Antagonists

The quantitative data on P-gp efflux (ER = 2.3) and in silico binding energetics (Prime Energy = -45,929 kcal/mol) from the matched-pair analysis position Bradykinin B1 receptor antagonist 1 as a valuable reference compound in medicinal chemistry programs aimed at optimizing CNS exposure [1]. It serves as a benchmark for 'low-efflux' behavior against which new chemical entities can be compared. The structural insights linking fluorine substitution to reduced P-gp interaction can directly guide the design of next-generation B1R antagonists with improved brain penetration for the treatment of CNS disorders and pain.

Validation of In Vitro BBB and P-gp Efflux Assay Systems

With its well-characterized efflux ratio (ER = 2.3) and permeability (Papp = 20 × 10⁻⁶ cm/s) in a standardized LLC-PK1 P-gp assay, this compound can be employed as a reference control to validate and calibrate in vitro blood-brain barrier models and P-gp efflux assay systems [1]. Its inclusion in screening cascades ensures assay fidelity and provides a reliable benchmark for assessing the CNS penetration potential of novel compounds across different laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bradykinin B1 receptor antagonist 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.